Decanoyl coenzyme A (triammonium)
Description
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Properties
Molecular Formula |
C31H63N10O17P3S |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane |
InChI |
InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3/t20-,24-,25-,26+,30-;;;/m1.../s1 |
InChI Key |
IWPPTKRPCYMCQM-MEOYAKFISA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Foundational & Exploratory
Biological role of Decanoyl coenzyme A in beta-oxidation
An In-depth Technical Guide on the Biological Role of Decanoyl Coenzyme A in Beta-Oxidation
Abstract
Decanoyl coenzyme A (Decanoyl-CoA) is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids. As a saturated medium-chain acyl-CoA, it sits at a crucial metabolic crossroads, representing both a product from the degradation of longer-chain fatty acids and the substrate for a specific cycle of oxidation that yields energy and shorter-chain acyl-CoAs. Its metabolism is intrinsically linked to the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and disruptions in its processing are the hallmark of MCAD deficiency, one of the most common inborn errors of fatty acid metabolism. This technical guide provides a comprehensive examination of the physicochemical properties of decanoyl-CoA, its precise role and enzymatic processing within the beta-oxidation spiral, the clinical implications of its metabolic disruption, and the advanced analytical methodologies required for its accurate quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolite.
Introduction to Decanoyl-CoA in Cellular Metabolism
Beta-oxidation is the primary catabolic pathway for fatty acids, systematically breaking them down to generate acetyl-CoA, NADH, and FADH₂ for energy production within the mitochondria.[1][2][3][4][5] This process occurs as a spiral, where a fatty acyl-CoA molecule undergoes a recurring four-step cycle, shortening by two carbons with each turn.[5][6] Decanoyl-CoA, the thioester of the 10-carbon decanoic acid and coenzyme A, is a key intermediate in this spiral.[7][8] It is formed from the oxidation of lauroyl-CoA (C12) and serves as the direct substrate for the enzymatic cycle that produces octanoyl-CoA (C8). Understanding the biochemistry of decanoyl-CoA is fundamental to comprehending medium-chain fatty acid metabolism and its associated pathologies.
Physicochemical Properties of Decanoyl-CoA
Decanoyl-CoA is a medium-chain fatty acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of decanoic acid.[7] This structure confers an amphipathic nature, with a long hydrophobic carbon chain and a hydrophilic coenzyme A moiety.[8] The high-energy thioester bond is central to its metabolic activity, facilitating the transfer of the decanoyl group in biochemical reactions.[8]
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | [7] |
| Molecular Formula | C₃₁H₅₄N₇O₁₇P₃S | [7][8] |
| Average Molecular Weight | 921.8 g/mol | [7][9] |
| CAS Number | 1264-57-9 | [7][8] |
| Classification | Medium-chain fatty acyl-CoA | [7][10] |
| Cellular Localization | Mitochondrial Matrix, Peroxisome, Cytoplasm | [9][11] |
Decanoyl-CoA in the Mitochondrial Beta-Oxidation Spiral
The catabolism of decanoyl-CoA to octanoyl-CoA represents a single, complete turn of the beta-oxidation spiral.[12][13] This process involves four sequential enzymatic reactions occurring within the mitochondrial matrix.[2][12][13]
The Four Enzymatic Steps:
-
Dehydrogenation by MCAD: The cycle begins with the oxidation of decanoyl-CoA by Medium-Chain Acyl-CoA Dehydrogenase (MCAD), an enzyme with specificity for acyl-CoAs with chain lengths of 6 to 12 carbons.[14] This reaction creates a double bond between the alpha (C2) and beta (C3) carbons, yielding trans-Δ²-decenoyl-CoA. The electrons are transferred to FAD, forming FADH₂.[12]
-
Hydration: The trans-Δ²-decenoyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase). This enzyme adds a molecule of water across the double bond, forming (S)-3-hydroxydecanoyl-CoA.[12]
-
Dehydrogenation by SCHAD: The hydroxyl group on the beta-carbon of (S)-3-hydroxydecanoyl-CoA is oxidized to a ketone by 3-hydroxyacyl-CoA dehydrogenase. The short-chain specific version of this enzyme (SCHAD) has broad substrate specificity and acts on decanoyl-CoA intermediates.[12][13] This step produces 3-oxodecanoyl-CoA and reduces NAD⁺ to NADH.[12]
-
Thiolytic Cleavage: In the final step, β-ketoacyl-CoA thiolase catalyzes the cleavage of 3-oxodecanoyl-CoA by another molecule of coenzyme A. This thiolysis releases a two-carbon acetyl-CoA molecule and an eight-carbon acyl-CoA, octanoyl-CoA.[12] The newly formed octanoyl-CoA is then ready to enter the next cycle of beta-oxidation.
Clinical Relevance: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
The profound importance of decanoyl-CoA metabolism is most evident in the context of MCAD deficiency (MCADD), an autosomal recessive inborn error of metabolism.[15][16][17][18] It is one of the most common disorders of fatty acid oxidation, with an incidence as high as 1 in 4,000 in some Northern European populations.[17]
Pathophysiology: In MCADD, mutations in the ACADM gene result in a deficient or non-functional MCAD enzyme.[19] This impairs the first step in the beta-oxidation of medium-chain fatty acids, leading to the accumulation of substrates like decanoyl-CoA, octanoyl-CoA, and hexanoyl-CoA.[15][20] During periods of fasting or metabolic stress when the body relies on fat for energy, this blockage has severe consequences.[15][17] The body is unable to efficiently produce energy from these fats, leading to hypoketotic hypoglycemia—low blood sugar without the compensatory production of ketone bodies.[15][19]
Biochemical Diagnosis: The accumulated acyl-CoAs are shunted into alternative metabolic pathways. They are conjugated with carnitine and glycine and excreted in the urine. The diagnosis of MCADD is typically made through newborn screening via tandem mass spectrometry (MS/MS), which detects a characteristic profile of elevated acylcarnitines in dried blood spots.[15]
| Biomarker Class | Key Analytes Elevated in MCADD | Significance |
| Acylcarnitines | Octanoylcarnitine (C8), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1) | Primary diagnostic markers from the accumulation of MCAD substrates.[15] |
| Acylglycines | Suberylglycine, Hexanoylglycine | Result from the conjugation of accumulated acyl-CoAs with glycine.[15] |
| Dicarboxylic Acids | Suberic acid (C8), Sebacic acid (C10) | Formed via omega-oxidation, an alternative pathway that becomes active when beta-oxidation is blocked.[16] |
Without timely intervention, MCADD can lead to seizures, liver damage, brain damage, coma, and sudden infant death.[15][19] Treatment is largely preventative, focusing on the avoidance of fasting.[17]
Analytical Methodologies for Decanoyl-CoA Quantification
Accurate measurement of decanoyl-CoA and other acyl-CoAs in biological samples is essential for both basic research and the development of drugs targeting metabolic diseases. Due to their low endogenous concentrations and susceptibility to degradation, their analysis requires sensitive and specific methods.[21]
Experimental Protocol: Quantification of Decanoyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its superior sensitivity and selectivity.[22][23][24]
Objective: To extract and quantify decanoyl-CoA from cultured cells or tissue homogenates.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA
-
Extraction Solvent: Ice-cold Acetonitrile
-
Homogenization Buffer: 100 mM KH₂PO₄
-
LC-MS grade water, methanol, and ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in ice-cold 100 mM KH₂PO₄ buffer containing a known concentration of the internal standard (e.g., Heptadecanoyl-CoA).[23] This step must be performed quickly and on ice to minimize enzymatic degradation.
-
Protein Precipitation: Add at least 2 volumes of ice-cold acetonitrile to the homogenate to precipitate proteins. Vortex thoroughly.[23]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[23]
-
Solid-Phase Extraction (SPE) (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the previous step onto the cartridge. c. Wash the cartridge with water to remove polar interferences. d. Elute the acyl-CoAs with a methanol-based solvent.[24]
-
Sample Reconstitution: Dry the supernatant (or SPE eluate) under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC system, such as a 50:50 methanol/water mixture.[24]
-
LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[23] Use a gradient elution with Mobile Phase A (e.g., 10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).[23] The gradient should start at a low percentage of B and ramp up to elute the acyl-CoAs based on their hydrophobicity. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Detect decanoyl-CoA and the internal standard using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for each analyte, ensuring high specificity.
-
Quantification: Construct a calibration curve using known concentrations of decanoyl-CoA standard. Quantify the amount of decanoyl-CoA in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.
Comparison of Analytical Techniques
While LC-MS/MS is preferred, other methods have been used, each with distinct advantages and limitations.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. | Enzyme-catalyzed reaction producing a colorimetric or fluorometric signal. |
| Sensitivity | Very High (picomolar to femtomolar) | Moderate (micromolar) | High (can be sensitive but depends on the kit) |
| Selectivity | Very High (distinguishes isobars) | Low (co-elution is a major issue) | Low (often measures total CoA or a specific class, not individual species) |
| Throughput | Moderate | Low to Moderate | High |
| Ideal Application | Comprehensive profiling, discovery metabolomics, absolute quantification.[24] | Quantification of highly abundant acyl-CoAs. | High-throughput screening for total levels of a specific acyl-CoA class.[24] |
Conclusion
Decanoyl-CoA is far more than a simple metabolic intermediate; it is a critical checkpoint in medium-chain fatty acid oxidation. Its proper processing by MCAD is essential for energy homeostasis, particularly during periods of metabolic demand. The severe pathology of MCAD deficiency underscores the vital importance of this single enzymatic step. For researchers and drug developers, a thorough understanding of decanoyl-CoA's role, coupled with the ability to apply robust analytical techniques like LC-MS/MS, is crucial for investigating metabolic diseases and evaluating the efficacy and off-target effects of novel therapeutics aimed at modulating fatty acid metabolism.
References
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- Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA.
- BenchChem. (n.d.). A Comparative Analysis of 9-Decenoyl-CoA and Decanoyl-CoA in Beta-Oxidation.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164800, Decanoyl-coa. Retrieved from [Link]
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PMC. (n.d.). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Retrieved from [Link]
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PubMed. (1995). Evidence for intermediate channeling in mitochondrial beta-oxidation. Retrieved from [Link]
-
FooDB. (2015). Showing Compound decanoyl-CoA (FDB030805). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA | Pathway - PubChem. Retrieved from [Link]
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FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]
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PubMed. (n.d.). Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Retrieved from [Link]
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P. aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]
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Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Retrieved from [Link]
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Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]
-
PubMed. (n.d.). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Retrieved from [Link]
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Wikipedia. (n.d.). Medium-chain acyl-coenzyme A dehydrogenase deficiency. Retrieved from [Link]
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AOCS. (2019). Fatty Acid beta-Oxidation. Retrieved from [Link]
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MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
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Washington University in St. Louis. (n.d.). Fatty Acids -- Four enzymes and reactions: Dehydrogenation. Retrieved from [Link]
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PubMed. (1990). Perfluoro-N-decanoic acid effects on enzymes of fatty acid metabolism. Retrieved from [Link]
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Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]
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PMC. (n.d.). The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). The Physiological and Pathological Role of Acyl-CoA Oxidation. Retrieved from [Link]
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YouTube. (2017). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. Retrieved from [Link]
-
Babraham Institute. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Retrieved from [Link]
-
PLOS One. (2015). Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. Retrieved from [Link]
-
PubMed Central. (2009). Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis. Retrieved from [Link]
-
ADP College. (n.d.). UNIT-3- BETA OXIDATION OF FATTY ACIDS. Retrieved from [Link]
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MDPI. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic changes regulate expression of acyl-CoA dehydrogenases.... Retrieved from [Link]
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Wikipedia. (n.d.). Malonyl-CoA. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]
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An In-depth Technical Guide to Decanoyl-CoA Triammonium: Molecular Structure, Properties, and Analytical Strategies
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Decanoyl-CoA triammonium, a pivotal intermediate in cellular metabolism. Moving beyond a simple recitation of facts, this document is structured to deliver actionable insights, elucidating the causal relationships between molecular properties and experimental best practices. It is designed to serve as a foundational resource for professionals engaged in metabolic research and therapeutic development.
Core Concepts: Understanding the Significance of Decanoyl-CoA
Decanoyl-CoA is the metabolically activated form of decanoic acid (a ten-carbon saturated fatty acid), enabled by its high-energy thioester bond with Coenzyme A (CoA). This activation is a prerequisite for its participation in a variety of cellular processes, most notably fatty acid β-oxidation. The triammonium salt form is a widely utilized commercial preparation, engineered for enhanced stability and aqueous solubility, thereby facilitating its use in experimental setting. A thorough understanding of its molecular characteristics is fundamental to designing and interpreting studies related to energy metabolism, mitochondrial function, and associated pathologies.
Molecular Profile: Structure and Physicochemical Attributes
The utility of Decanoyl-CoA triammonium in research is directly tied to its specific chemical structure and physical properties. These attributes govern its behavior in solution, its interaction with enzymes, and the optimal conditions for its storage and handling.
A. Molecular Structure
The Decanoyl-CoA triammonium molecule is an assembly of a 10-carbon acyl group and a Coenzyme A molecule, with triammonium ions serving as counterions. The key structural features are:
-
Decanoyl Group: A C10 saturated fatty acyl chain.
-
Coenzyme A Moiety: Comprising β-mercaptoethylamine, pantothenic acid (vitamin B5), and an adenosine 3',5'-bisphosphate group.
-
Thioester Linkage: A high-energy bond connecting the decanoyl group to the sulfhydryl of Coenzyme A, which is central to its metabolic reactivity.
-
Triammonium Counterions: These ions neutralize the negative charges on the phosphate groups of Coenzyme A, enhancing the compound's stability and solubility in aqueous media.
B. Physicochemical Data
The following table provides key quantitative data for Decanoyl-CoA triammonium, essential for accurate experimental work.
| Property | Value | Source(s) |
| Chemical Formula | C₃₁H₆₃N₁₀O₁₇P₃S | [1] |
| Molecular Weight | 972.88 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Water (20 mg/ml) | [2] |
| Storage Conditions | -20°C | [2] |
| UV Molar Extinction Coefficient (ε) of CoA | 16,800 M⁻¹cm⁻¹ at 259.5 nm | [3] |
Metabolic Role: The Beta-Oxidation Pathway
Decanoyl-CoA is a key substrate in the mitochondrial fatty acid β-oxidation spiral. This pathway is a cornerstone of cellular energy production, systematically breaking down fatty acyl-CoAs into acetyl-CoA units.
A. The Four Steps of β-Oxidation
The catabolism of Decanoyl-CoA involves a recurring four-step enzymatic sequence that shortens the acyl chain by two carbons per cycle, yielding Acetyl-CoA, FADH₂, and NADH.
Sources
Methodological & Application
Enzymatic Synthesis of Decanoyl-CoA: An In-depth Technical Guide
Introduction: The Significance of Decanoyl-CoA and the Merits of Enzymatic Synthesis
Decanoyl coenzyme A (Decanoyl-CoA) is a critical intermediate in cellular metabolism, playing a pivotal role in fatty acid metabolism, energy storage, and the biosynthesis of complex lipids.[1][2] As a medium-chain fatty acyl-CoA, it is a substrate for β-oxidation, contributing to cellular energy production.[3] Given its importance in these fundamental biological processes, the availability of high-purity Decanoyl-CoA is essential for researchers studying enzyme kinetics, metabolic pathways, and for the development of novel therapeutics targeting lipid metabolism.
While chemical synthesis methods for acyl-CoAs exist, they often involve harsh conditions and can result in low yields and impure products.[4] Enzymatic synthesis, leveraging the specificity and efficiency of enzymes such as acyl-CoA synthetases (ACS), offers a superior alternative. This approach provides a milder, more specific, and often higher-yielding route to producing biologically active Decanoyl-CoA.[5][6] This guide provides a comprehensive, field-proven protocol for the enzymatic synthesis, purification, and characterization of Decanoyl-CoA, designed for researchers, scientists, and drug development professionals.
Principle of the Method: The Acyl-CoA Synthetase Reaction
The enzymatic synthesis of Decanoyl-CoA is catalyzed by a medium-chain acyl-CoA synthetase (ACS). This enzyme activates decanoic acid by forming a high-energy thioester bond with coenzyme A (CoA).[5] The reaction proceeds in a two-step, ATP-dependent manner:[7]
-
Adenylation of the Fatty Acid: Decanoic acid reacts with adenosine triphosphate (ATP) to form an acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification with Coenzyme A: The activated acyl group is then transferred from the adenylate to the thiol group of coenzyme A, releasing adenosine monophosphate (AMP) and forming Decanoyl-CoA.
The overall reaction can be summarized as:
Decanoic Acid + ATP + CoA-SH → Decanoyl-CoA + AMP + PPi
This process is visually represented in the workflow diagram below.
Caption: Workflow of the enzymatic synthesis of Decanoyl-CoA.
Materials and Reagents
Enzyme
-
Recombinant Medium-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a similar source with high activity for C10 fatty acids), expressed in E. coli and purified.
Substrates and Cofactors
-
Decanoic Acid (Capric Acid), ≥98% purity
-
Coenzyme A, trilithium salt hydrate, ≥95% purity
-
Adenosine 5'-triphosphate (ATP), disodium salt hydrate, ≥99% purity
-
Magnesium Chloride (MgCl₂), anhydrous, ≥98% purity
Buffers and Solutions
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Potassium Phosphate buffer (100 mM, pH 6.7)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-Propanol (ACS grade)
-
Ammonium Formate
-
Ultrapure water (18.2 MΩ·cm)
Purification and Analysis
-
Solid-Phase Extraction (SPE) columns: Anion-exchange, e.g., 2-(2-pyridyl)ethyl-functionalized silica gel[8]
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
-
Mass Spectrometer with Electrospray Ionization (ESI) source
Experimental Protocols
Part 1: Enzymatic Synthesis of Decanoyl-CoA
This protocol is designed for a 1 mL reaction volume. It can be scaled as needed.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the order listed. It is crucial to prepare a master mix if running multiple reactions.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 µL | 100 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| ATP | 100 mM | 100 µL | 10 mM |
| Coenzyme A | 50 mM | 40 µL | 2 mM |
| Decanoic Acid | 100 mM (in DMSO) | 20 µL | 2 mM |
| Recombinant ACS | 1 mg/mL | 20 µL | 20 µg/mL |
| Ultrapure Water | - | 710 µL | - |
| Total Volume | - | 1000 µL | - |
-
Initiate the Reaction: Add the acyl-CoA synthetase to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by taking small aliquots over time and analyzing them by HPLC.
-
Terminate the Reaction: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA) or by flash-freezing in liquid nitrogen.
Part 2: Purification of Decanoyl-CoA
A two-step purification process involving solid-phase extraction (SPE) followed by preparative HPLC is recommended for obtaining high-purity Decanoyl-CoA.
This step removes unreacted ATP, AMP, and the enzyme, enriching the sample for acyl-CoAs.[8]
-
Column Conditioning: Condition an anion-exchange SPE column according to the manufacturer's protocol.
-
Sample Loading: Load the terminated reaction mixture onto the conditioned SPE column.
-
Washing: Wash the column with a low ionic strength buffer (e.g., 10 mM potassium phosphate, pH 6.7) to remove unbound components.
-
Elution: Elute the Decanoyl-CoA from the column using a high ionic strength buffer or a solvent mixture such as methanol/250 mM ammonium formate (4:1, v/v).[8]
-
Solvent Evaporation: Dry the eluted fraction under a stream of nitrogen or by lyophilization.
Final purification is achieved using reverse-phase HPLC.[9]
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in a minimal volume of the initial HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Parameters:
-
Gradient Elution: A typical gradient for separating medium-chain acyl-CoAs is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
-
Fraction Collection: Collect the fractions corresponding to the Decanoyl-CoA peak, which can be identified by comparing its retention time to a standard if available, or by subsequent mass spectrometry analysis.
-
Post-Purification Processing: Pool the pure fractions and remove the solvent by lyophilization. Store the purified Decanoyl-CoA at -80°C.
Caption: Purification workflow for Decanoyl-CoA.
Characterization and Quality Control
The purity and identity of the synthesized Decanoyl-CoA should be confirmed using analytical HPLC and mass spectrometry.
Analytical HPLC
-
Inject a small aliquot of the purified product onto the C18 HPLC column using the same conditions as for purification.
-
Purity can be assessed by integrating the peak area at 260 nm. A single, sharp peak is indicative of high purity.
Mass Spectrometry
-
Analyze the purified product using LC-MS/MS.
-
In positive ion mode electrospray ionization (ESI), Decanoyl-CoA is expected to exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[10][11]
-
The expected mass-to-charge ratios (m/z) for Decanoyl-CoA (C₃₁H₅₄N₇O₁₇P₃S) are:
-
[M+H]⁺: ~922.26
-
[M-H]⁻: ~920.24
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive enzyme | Verify enzyme activity with a positive control. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Degradation of substrates/product | Use fresh reagents. Keep samples on ice. | |
| Impure Product | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Inefficient purification | Optimize SPE wash and elution steps. Adjust HPLC gradient. | |
| No Product Formation | Missing essential cofactor (ATP, Mg²⁺) | Double-check the reaction mixture composition. |
| Incorrect pH of the buffer | Prepare fresh buffer and verify the pH. |
Conclusion
This application note provides a detailed and robust protocol for the enzymatic synthesis of Decanoyl-CoA. By employing a medium-chain acyl-CoA synthetase, researchers can produce high-purity Decanoyl-CoA suitable for a wide range of downstream applications. The combination of solid-phase extraction and reverse-phase HPLC ensures the removal of contaminants and unreacted substrates, yielding a product of high quality. The analytical methods described herein provide a reliable means of verifying the identity and purity of the final product, ensuring the integrity of subsequent experimental results.
References
-
National Center for Biotechnology Information. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews. NCBI. Available at: [Link]
- Vreken, P., et al. (2010). Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA. Analytical Biochemistry, 401(1), 107-114.
- Ingalls, J. B., et al. (2010). Characterization of an Archaeal Medium-Chain Acyl Coenzyme A Synthetase from Methanosarcina acetivorans. Journal of Bacteriology, 192(12), 3051-3058.
-
GMDI. (n.d.). MCAD. GMDI. Available at: [Link]
- Li, L. O., et al. (2010). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 82(9), 3674-3681.
- Bar-Tana, J., Rose, G., & Shapiro, B. (1968). Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties. Biochemical Journal, 109(2), 269–274.
- Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Analytical Biochemistry, 376(2), 275-276.
-
BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay. BioAssay Systems. Available at: [Link]
- Wood, C. C., et al. (2015). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Frontiers in Plant Science, 6, 759.
-
Chromatography Today. (2025). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Chromatography Today. Available at: [Link]
- Füllekrug, J., & Ehehalt, F. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology, 1376, 35-41.
- Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Lipid Research, 49(12), 2686-2694.
- Purevsuren, J., et al. (2005). Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan.
- Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712.
-
Wikipedia. (n.d.). Acyl-CoA synthetase. Wikipedia. Available at: [Link]
-
SIELC Technologies. (2018). Decanoyl chloride. SIELC Technologies. Available at: [Link]
-
MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. MedlinePlus. Available at: [Link]
-
Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Medscape. Available at: [Link]
- Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276.
- Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125.
- Jia, Z., et al. (2008). Mammalian Long-Chain Acyl-CoA Synthetases. Experimental Biology and Medicine, 233(5), 507-521.
- Li, L. O., et al. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 53(7), 1394-1402.
-
AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Decanoyl-CoA as a Substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assays
Abstract & Strategic Overview
The accurate assessment of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) activity is critical for diagnosing fatty acid oxidation disorders and screening small-molecule modulators for metabolic disease.[1][2] While various substrates exist, Decanoyl-CoA (C10:0-CoA) represents the optimal balance of specificity and turnover rate for MCAD (EC 1.3.99.3), distinguishing it from Short-Chain (SCAD) and Very Long-Chain (VLCAD) counterparts.[1][2]
This guide details two distinct protocols for utilizing Decanoyl-CoA:
-
The Ferricenium Ion Spectrophotometric Assay: A robust, aerobic, high-throughput-friendly method ideal for primary screening.[2]
-
The ETF Fluorescence Reduction Assay: The physiological "gold standard" utilizing Electron Transfer Flavoprotein (ETF), adapted for modern microplate readers using enzymatic deoxygenation.[3][4]
Scientific Principles & Mechanism[1]
The Biological Context
MCAD catalyzes the first step of mitochondrial
Reaction Mechanism
In vivo, the reduced MCAD-FADH
Reaction 1 (Enzymatic Dehydrogenation):
Reaction 2 (Electron Transfer - Assay Dependent):
Pathway Visualization
Figure 1: Mechanism of the Ferricenium-coupled MCAD assay. The assay quantifies activity by monitoring the decrease in Ferricenium absorbance at 300 nm.
Material Preparation & Handling[1][5][9]
Decanoyl-CoA Stock Solution
Decanoyl-CoA is susceptible to hydrolysis of the thioester bond if mishandled.[2]
-
Source: Synthetic Decanoyl-CoA (Lithium or Sodium salt).[1][2]
-
Solvent: 10 mM MES buffer (pH 6.0) or ddH
O. Avoid alkaline pH for storage.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Concentration Verification: Dissolve to approx. 10 mM. Dilute 1:50 in 100 mM phosphate buffer (pH 7.0) and measure
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Storage: Aliquot and store at -80°C. Stable for >1 year. Avoid freeze-thaw cycles.[1][2]
Buffer Selection
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.6.
-
Note: Tris buffers can be used but phosphate is preferred for Ferricenium stability.
Protocol 1: Ferricenium Ion Spectrophotometric Assay
Best for: Routine activity checks, kinetic studies (
Reagents
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.6.
-
Ferricenium Hexafluorophosphate (FcPF6): Prepare fresh. 2 mM in ddH
O (Protect from light).-
Caution: FcPF6 is unstable in solution over long periods. Prepare immediately before use.
-
-
Enzyme Source: Purified recombinant MCAD or tissue homogenate (mitochondrial fraction).
-
Substrate: 2 mM Decanoyl-CoA stock.
Step-by-Step Workflow
-
Blanking: Set spectrophotometer to 300 nm (UV region). Temperature: 25°C or 30°C.
-
Reaction Mix (per cuvette/well):
-
Baseline: Incubate for 2 minutes to monitor background Ferricenium decay (should be negligible).
-
Initiation: Add 10 µL Decanoyl-CoA (Final: 20 µM). Mix rapidly by inversion.
-
Measurement: Monitor decrease in absorbance at 300 nm for 3–5 minutes.
Data Analysis
Calculate activity using the extinction coefficient of Ferricenium at 300 nm.
-
(per mole of Ferricenium reduced).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stoichiometry: 2 moles of Ferricenium are reduced per 1 mole of Decanoyl-CoA dehydrogenated.
Note: The factor "2" accounts for the 2-electron transfer.
Protocol 2: ETF Fluorescence Reduction Assay (Microplate)
Best for: Drug mechanism of action studies, confirming physiological relevance.[1] Requirement: Strict anaerobicity (achieved via enzymatic scrubbing).[1][2]
Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10% Glycerol.
-
ETF Protein: Recombinant porcine or human ETF (approx 2-5 µM final).
-
Oxygen Scavenging System:
-
Substrate: Decanoyl-CoA (20-50 µM).
Step-by-Step Workflow
-
Setup: Use a black 96-well plate.
-
Mix: Combine Buffer, Glucose, Glucose Oxidase, Catalase, and ETF.[1] Incubate 10 mins at RT to deplete oxygen.
-
Add Enzyme: Add MCAD source.
-
Initiation: Inject Decanoyl-CoA.
-
Detection: Measure Fluorescence immediately.
Experimental Workflow Diagram
Figure 2: Operational workflow for the spectrophotometric quantitation of MCAD activity.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background Rate | Ferricenium instability or light sensitivity.[1][2] | Prepare FcPF6 fresh; keep in amber tubes. Use Phosphate buffer.[1] |
| Non-Linear Kinetics | Substrate depletion or product inhibition.[1] | Reduce enzyme concentration; measure initial rate (<1 min). |
| No Activity | Enzyme inactivation or substrate hydrolysis.[1] | Verify Decanoyl-CoA integrity via HPLC or A260.[1][2] Ensure pH is > 7.0 for assay. |
| Substrate Inhibition | Excess Decanoyl-CoA (>100 µM).[1][2] | MCAD is inhibited by excess substrate.[1] Stay within 10–50 µM range. |
References
-
Lehman, T. C., Hale, D. E., Bhala, A., & Thorpe, C. (1990).[1][2] An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion.[7][8][9][10] Analytical Biochemistry, 186(2), 280–284.[1][2] Link
-
Goetzman, E. S., et al. (2019).[1][2][4] An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. Analytical Biochemistry, 581, 113343.[1] Link
-
Vock, P., Engst, S., Eder, M., & Ghisla, S. (1998).[1][2] Substrate activation by medium-chain acyl-CoA dehydrogenase: Role of the thioester carbonyl.[2] Biochemistry, 37(7), 1848–1860.[1][2] Link[1][2]
-
Cayman Chemical. Decanoyl-Coenzyme A (hydrate) Product Information.Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 1264-57-9: Decanoyl CoA | CymitQuimica [cymitquimica.com]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: High-Sensitivity Quantitation of Decanoyl-CoA via LC-ESI-MS/MS
Abstract & Biological Context
Decanoyl-Coenzyme A (Decanoyl-CoA, C10:0-CoA) is a pivotal medium-chain intermediate in mitochondrial fatty acid
Quantifying Decanoyl-CoA is analytically challenging due to its amphiphilic nature, high polarity (attributed to the phosphate groups on the CoA moiety), and susceptibility to hydrolysis.[2] This Application Note details a robust, self-validating LC-MS/MS protocol utilizing Electrospray Ionization (ESI) in Positive Mode , which offers superior sensitivity for acyl-CoAs compared to negative mode by leveraging specific neutral loss fragmentation.[1][2]
Compound Information & Properties
| Property | Detail |
| Compound Name | Decanoyl-Coenzyme A (C10:0-CoA) |
| CAS Number | 1264-57-9 |
| Molecular Formula | |
| Monoisotopic Mass | 921.2513 Da |
| Precursor Ion [M+H]+ | 922.3 m/z |
| Key Characteristics | Amphiphilic, labile thioester bond, highly polar phosphate headgroup.[1][2] |
Sample Preparation Protocol
Rationale: Acyl-CoAs are unstable in alkaline conditions and susceptible to enzymatic hydrolysis post-collection.[1] This protocol uses 5-Sulfosalicylic Acid (SSA) for simultaneous protein precipitation and acidification, stabilizing the thioester bond while obviating the need for time-consuming Solid Phase Extraction (SPE) in standard matrices.[1][2]
Reagents
-
Extraction Buffer: 5% Sulfosalicylic Acid (w/v) in Milli-Q water containing 10 µM DTT (Dithiothreitol) to prevent oxidation.[1][2]
-
Internal Standard (ISTD):
-Decanoyl-CoA or Heptadecanoyl-CoA (C17:0-CoA) (non-endogenous analog).[1][2]
Step-by-Step Workflow
-
Tissue Collection: Harvest tissue (liver, muscle, or heart) and immediately clamp in liquid nitrogen.[2] Metabolic quenching is critical (Time < 5 sec).[1][2]
-
Pulverization: Grind frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or cryo-mill.[1][2]
-
Extraction:
-
Weigh ~20-50 mg of frozen powder into a pre-chilled tube.
-
Add 500 µL cold Extraction Buffer spiked with ISTD.[2]
-
Note: The low pH of SSA precipitates proteins and stabilizes the CoA ester.
-
-
Homogenization: Homogenize on ice (e.g., bead beater, 30 sec at 4°C).
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a fresh vial.
-
Optional: If lipid content is high, wash supernatant with 500 µL hexane to remove neutral lipids.[2]
-
-
Analysis: Inject immediately or store at -80°C.
Workflow Diagram
Caption: Optimized SSA-based extraction workflow for labile Acyl-CoA species ensuring metabolic quenching and stability.
LC-MS/MS Methodology
Liquid Chromatography Parameters
Rationale: Acyl-CoAs contain a large polar head group (CoA) and a hydrophobic tail.[1][2] A standard C18 column provides adequate retention, but pH control is vital to maintain peak shape. Ammonium hydroxide/acetate (pH ~8) is often preferred to deprotonate phosphates for better peak symmetry, but acidic conditions (pH 5) are safer for column longevity and silica stability.[1][2] We utilize a pH 5.0 Ammonium Formate system which balances chromatographic performance with compound stability.[2]
-
Column: Agilent ZORBAX 300SB-C8 or Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).[1][2]
-
Note: C8 is sometimes preferred over C18 for medium-chain CoAs to reduce excessive retention time and carryover.[1]
-
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 5.0).[2]
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2% |
| 1.0 | 2% |
| 8.0 | 60% |
| 10.0 | 95% |
| 12.0 | 95% |
| 12.1 | 2% |
| 15.0 | 2% (Re-equilibration) |[1][2]
Mass Spectrometry Parameters
Rationale: In ESI positive mode, Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (cleavage of the adenosine-3'-phosphate-5'-diphosphate moiety).[1] This transition is highly specific and retains the acyl chain information in the product ion, allowing differentiation between acyl chain lengths.
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp: 350°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Rationale |
| Decanoyl-CoA | 922.3 | 415.2 | Quantifier | 25-30 | [M+H - 507] |
| Decanoyl-CoA | 922.3 | 428.1 | Qualifier | 35-40 | Adenosine moiety (Common to all CoAs) |
| ISTD (C17-CoA) | 1020.3 | 513.3 | Quantifier | 30 | [M+H - 507] |
Note: The Quantifier transition (922 -> 415) corresponds to the phosphopantetheine group attached to the decanoyl chain, providing specificity for the C10 chain length.
Biological Pathway Context (Graphviz)[1][2][3]
Understanding where Decanoyl-CoA fits in the Beta-Oxidation spiral is crucial for interpreting data, especially in disease models like MCAD deficiency where the C10 to C8 conversion is impaired.[1]
Caption: Mitochondrial Beta-Oxidation spiral highlighting Decanoyl-CoA as the primary substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1][2]
Validation & Troubleshooting ("Senior Scientist Insights")
Linearity & Limits
-
Linearity: The method typically demonstrates linearity from 5 nM to 5000 nM (
).[2] -
LOD/LOQ: Expect a Limit of Detection (LOD) around 1-2 nM in matrix, depending on the sensitivity of the triple quadrupole used.
Critical Troubleshooting Tips
-
Carryover: Acyl-CoAs are "sticky."[1][2] If you observe carryover, implement a needle wash with 1:1:1:1 Isopropanol:Acetonitrile:Methanol:Water .[2]
-
Peak Tailing: If peaks tail significantly, ensure your column is fully equilibrated.[2] Adding 5 µM medronic acid to the mobile phase can sometimes chelate trace metals in the LC system that interact with the phosphate groups.
-
Isomer Separation: Decanoyl-CoA (straight chain) must be distinguished from branched-chain isomers if relevant. The C18 gradient is usually sufficient, but check retention times against authentic standards.
-
Stability: Never store samples in the autosampler at room temperature. Maintain at 4°C. If re-analysis is needed, use a fresh aliquot from -80°C.
References
-
Jones, A. E., et al. (2020).[2][4] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites.[2][5][6][7] Link
-
Basu, S. S., & Blair, I. A. (2011).[2] "SI-traceable LC-MS/MS analysis of acyl-coenzyme A thioesters in biological samples." Bioanalysis. Link
-
Wang, S., et al. (2021).[2][8] "Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples." Analytical Chemistry. Link[1][2]
-
Haynes, C. A., et al. (2008).[2] "Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Lipid Research.[2] Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Acyl-CoA Analysis." Link[1][2]
Sources
- 1. CAS 1264-57-9: Decanoyl CoA | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Solid-Phase Extraction of Acyl-CoAs from Tissue: The 2-(2-Pyridyl)ethyl Silica Method
[1][2][3]
Executive Summary & Core Challenges
Acyl-Coenzyme A (Acyl-CoA) thioesters are the activated intermediates of fatty acid metabolism, serving as critical signaling molecules and metabolic substrates.[1] Their quantification in tissue is notoriously difficult due to three compounding factors:
-
Amphiphilic Nature: The highly polar CoA moiety (containing 3'–5' ADP) contrasts with the hydrophobic fatty acyl chain (C2–C26+), making simultaneous extraction of short- and long-chain species difficult with standard C18 or HILIC phases alone.
-
Chemical Instability: The thioester bond is high-energy and susceptible to hydrolysis, particularly at alkaline pH (> pH 8.0) often required to elute compounds from traditional Weak Anion Exchange (WAX) columns.
-
Protein Binding: Long-chain acyl-CoAs (LC-CoAs) bind tightly to Acyl-CoA Binding Proteins (ACBP), requiring rigorous disruption during homogenization.
This guide details an optimized Solid-Phase Extraction (SPE) protocol utilizing 2-(2-pyridyl)ethyl functionalized silica gel .[2][3][4] Unlike standard amino-propyl WAX phases (pKa ~10), the pyridyl group has a pKa of ~6.0. This allows for retention at acidic pH and—crucially—elution at neutral pH (pH ~7.0) , preserving the labile thioester bond while achieving high recovery (>85%) across the full chain-length spectrum.
Mechanistic Insight: Why 2-(2-Pyridyl)ethyl Silica?
Standard WAX SPE columns (e.g., NH2-propyl) require a high pH (often pH 11) to deprotonate the ligand and release the anionic analyte. For Acyl-CoAs, this pH triggers rapid hydrolysis of the thioester bond, destroying the sample.
The 2-(2-pyridyl)ethyl ligand functions as a "tunable" anion exchanger:
-
Loading (pH < 5): The pyridine nitrogen is protonated (positively charged), retaining the negatively charged phosphate groups of the CoA moiety.
-
Elution (pH ~ 7): The pH is raised slightly above the pKa (6.0). The pyridine deprotonates (becomes neutral), releasing the Acyl-CoA without exposing it to destructive alkalinity.
Sample Preparation Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
SPE Column: 2-(2-pyridyl)ethyl silica gel (100 mg bed weight).[2][3][5]
-
Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or 13C-labeled Acetyl-CoA.
-
Homogenization Solvent: 100 mM KH2PO4 (pH 4.9).
-
Extraction Solvent: 2-Propanol (IPA) and Acetonitrile (ACN).
-
Conditioning/Wash Buffer: ACN:IPA:H2O:Acetic Acid (9:3:4:4 v/v).
-
Elution Buffer: Methanol:250 mM Ammonium Formate (4:1 v/v).
Step-by-Step Methodology
Step 1: Tissue Homogenization & Protein Precipitation
Rationale: Rapid enzyme inactivation is critical to prevent thioesterase activity.[6]
-
Harvest: Freeze-clamp tissue (Liver, Heart, Muscle) immediately in liquid nitrogen.
-
Homogenize: Pulverize 50–100 mg frozen tissue into a powder.
-
Buffer Addition: Add 2 mL of 100 mM KH2PO4 (pH 4.9) containing the Internal Standard. Homogenize (Polytron or glass-glass) on ice.
-
Organic Precipitation: Add 2 mL 2-Propanol . Re-homogenize.
-
Oxidative Quench: Add 0.25 mL saturated (NH4)2SO4 and 4 mL Acetonitrile . Vortex vigorously for 2 minutes.
-
Note: The high organic content precipitates proteins while the phosphate buffer maintains a pH safe for Acyl-CoAs.
-
-
Centrifugation: Spin at 2,000 x g for 10 mins at 4°C.
-
Supernatant Prep: Transfer the supernatant to a fresh tube. Dilute with an equal volume of 100 mM KH2PO4 (pH 4.9) to lower the organic strength slightly, ensuring proper interaction with the SPE phase.
Step 2: Solid-Phase Extraction (SPE)[3][5]
-
Conditioning: Pass 1 mL of ACN:IPA:H2O:Acetic Acid (9:3:4:4) through the column.
-
Mechanism:[7] The acetic acid ensures the pyridyl nitrogen is protonated (active).
-
-
Loading: Apply the diluted supernatant. Allow to flow by gravity or low vacuum.
-
Retention: Acyl-CoAs bind via the phosphate groups on the CoA ribose. Neutral lipids pass through.
-
-
Washing: Wash with 1 mL of the Conditioning Solvent (ACN:IPA:H2O:Acetic Acid).
-
Purpose: Removes unbound lipids, free fatty acids, and salts.
-
-
Elution: Elute with 2 x 1 mL of Methanol : 250 mM Ammonium Formate (4:1) .
Step 3: Post-Elution Handling
-
Evaporation: Dry the eluate under nitrogen at 30°C (Do not exceed 35°C).
-
Reconstitution: Dissolve residue in 100 µL of 50 mM Ammonium Acetate (pH 6.0) containing 5% Acetonitrile .
-
Storage: Analyze immediately or store at -80°C.
Performance Data & Validation
The following table compares the recovery efficiency of the 2-(2-pyridyl)ethyl method against traditional precipitation methods (TCA) which often fail to recover long-chain species due to protein coprecipitation.
Table 1: Comparative Recovery Rates of Acyl-CoAs from Rat Liver
| Analyte | Chain Length | Recovery (TCA Precipitation) | Recovery (2-pyridyl SPE) | Notes |
| Acetyl-CoA | C2 | 36% | 95% | Short chains often lost in TCA supernatant handling. |
| Octanoyl-CoA | C8 | 65% | 92% | Mid-chain recovery is stable in SPE. |
| Palmitoyl-CoA | C16 | < 20% | 88% | Long chains bind proteins; SPE solvent system disrupts this binding. |
| Malonyl-CoA | Polar | 26% | 90% | Highly polar species retained well by anion exchange. |
Data aggregated from Minkler et al. (2008) and Golovko et al. (2004).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Long Chain) | Protein Binding | Ensure the initial homogenization includes 2-Propanol to disrupt ACBP-CoA complexes. |
| Low Recovery (Short Chain) | Breakthrough | Reduce flow rate during loading; ensure sample pH is < 5.0 before loading. |
| Peak Tailing in LC-MS | Iron Interaction | Acyl-CoAs chelate iron. Use PEEK tubing and add 10 µM EDTA to the mobile phase. |
| Hydrolysis (Free CoA peak) | High pH Exposure | Verify Elution buffer pH does not exceed 7.5. Work on ice. |
References
-
Minkler, P. E., et al. (2008). "Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue."[9] Analytical Biochemistry.
-
Golovko, M. Y., et al. (2004). "An Improved Method for Tissue Long-Chain Acyl-CoA Extraction and Analysis."[9] Journal of Lipid Research.
-
Deutsch, J., et al. (1994). "Isolation and quantitation of long-chain acyl-coenzyme A esters."[9] Analytical Biochemistry.
-
Basu, S. S., & Blair, I. A. (2011). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mz-at.de [mz-at.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
A Senior Application Scientist's Guide to Reference Standards for Decanoyl Coenzyme A Quantification
Introduction: The Critical Role of Decanoyl-CoA in Metabolism and the Imperative for Accurate Quantification
Decanoyl coenzyme A (Decanoyl-CoA) is a pivotal intermediate in medium-chain fatty acid metabolism, playing a significant role in both energy production and the synthesis of complex lipids. As an activated form of decanoic acid, its precise quantification in biological matrices is fundamental for researchers in metabolic disease, drug development, and cellular biology. Accurate measurement allows for the elucidation of enzymatic activities, the assessment of metabolic flux, and the identification of potential biomarkers for various pathological states.
However, the quantification of Decanoyl-CoA is not without its analytical hurdles. Its relatively low endogenous abundance, inherent chemical instability in aqueous solutions, and the complexity of biological samples present considerable challenges for even the most seasoned researchers. This guide provides an in-depth comparison of commercially available reference standards for Decanoyl-CoA, evaluates the methodologies for its quantification, and presents validated experimental protocols to ensure the generation of robust and reproducible data.
Comparative Analysis of Commercially Available Decanoyl-CoA Reference Standards
The foundation of any quantitative assay is a well-characterized and high-purity reference standard. The choice of standard can significantly impact the accuracy and reliability of experimental results. Below is a comparison of Decanoyl-CoA reference standards available from prominent suppliers.
| Supplier | Product Name/Form | Purity/Assay | CAS Number | Molecular Formula | Storage Conditions |
| Sigma-Aldrich | Decanoyl coenzyme A monohydrate | ≥90% | 1264-57-9 | C₃₁H₅₄N₇O₁₇P₃S | -20°C |
| Cayman Chemical | Decanoyl-Coenzyme A (hydrate) | ≥90% | Not specified | C₃₁H₅₄N₇O₁₇P₃S • XH₂O | -20°C |
| Chem-Impex | Decanoyl coenzyme A monohydrate | 92-98% | 1264-57-9 | C₃₁H₅₄N₇O₁₇P₃S | ≤ -15 °C |
Expert Insight: When selecting a standard, purity is paramount. A purity of ≥90% is generally considered acceptable for quantitative applications, as minor impurities are unlikely to interfere with the highly selective detection methods like tandem mass spectrometry. It is also crucial to adhere strictly to the recommended storage conditions, as acyl-CoAs are susceptible to degradation. For Certificates of Analysis (COA) for specific lots, researchers should consult the supplier's website.
The Indispensable Role of Internal Standards in Quantitative Analysis
To achieve the highest degree of accuracy and precision in quantification, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is non-negotiable. The IS is added to samples at a known concentration before sample preparation and serves to correct for variability in extraction efficiency, matrix effects, and instrument response.
The ideal internal standard is a stable isotope-labeled analogue of the analyte (e.g., ¹³C- or deuterium-labeled Decanoyl-CoA). These standards are chemically identical to the analyte and co-elute chromatographically but are distinguishable by their mass, making them the gold standard for normalization. In the absence of a commercially available isotopically labeled Decanoyl-CoA, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), serves as a suitable alternative as it is not naturally abundant in most biological systems.
| Internal Standard Type | Example | Key Advantage | Supplier Examples |
| Stable Isotope Labeled | Decanoyl-L-carnitine-d3 | Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression. | Lumiprobe, Cambridge Isotope Laboratories, Inc. |
| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA | Structurally similar to Decanoyl-CoA and not endogenously present in most samples. | Available from various chemical suppliers. |
Methodologies for Decanoyl-CoA Quantification: A Head-to-Head Comparison
While several techniques can be employed for acyl-CoA analysis, LC-MS/MS has emerged as the gold standard due to its unparalleled sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
This powerful technique combines the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. The process involves separating the acyl-CoAs in the sample extract on an LC column, followed by ionization and detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for Decanoyl-CoA is selected, fragmented, and a specific product ion is monitored, which provides a high degree of selectivity and minimizes interference from the complex biological matrix.
Diagram of the LC-MS/MS Workflow for Decanoyl-CoA Quantification
Caption: A generalized workflow for the quantification of Decanoyl-CoA using LC-MS/MS.
Validated Experimental Protocol: Quantification of Decanoyl-CoA by LC-MS/MS
This protocol is a robust starting point for the analysis of Decanoyl-CoA in cellular or tissue samples.
1. Sample Preparation and Extraction:
-
Rationale: The goal is to efficiently extract acyl-CoAs while minimizing degradation. Acidic extraction is commonly used to precipitate proteins and inactivate enzymes. Solid Phase Extraction (SPE) is often employed for sample cleanup and concentration.
-
Procedure:
-
To a homogenized cell or tissue sample (e.g., 20-50 mg), add 200 µL of an ice-cold extraction solution (e.g., 2.5% (w/v) sulfosalicylic acid) containing a known concentration of the internal standard (e.g., 1 µM Heptadecanoyl-CoA).
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube for SPE or directly to an autosampler vial for analysis. For samples requiring further cleanup, a C18 SPE cartridge can be used.
-
2. Liquid Chromatography Conditions:
-
Rationale: Reversed-phase chromatography, typically with a C18 column, is effective for separating acyl-CoAs based on the hydrophobicity of their acyl chains.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
-
3. Mass Spectrometry Conditions:
-
Rationale: Positive electrospray ionization (ESI+) is typically used for acyl-CoAs. MRM is employed for selective and sensitive quantification. The characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule, is a common transition used for quantification.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Decanoyl-CoA: Precursor Ion (Q1): m/z 922.4 → Product Ion (Q3): m/z 415.4 (Quantifier)
-
Decanoyl-CoA: Precursor Ion (Q1): m/z 922.4 → Product Ion (Q3): m/z 428.0 (Qualifier)
-
Heptadecanoyl-CoA (IS): Precursor Ion (Q1): m/z 1020.6 → Product Ion (Q3): m/z 513.6
-
-
Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
-
Alternative Methodologies
While LC-MS/MS is superior, other methods exist:
-
HPLC with UV Detection: This method relies on the absorbance of the adenine moiety of the CoA molecule at 260 nm. While simpler to implement, it suffers from lower sensitivity and is more susceptible to interference from co-eluting compounds.
-
HPLC with Fluorescence Detection: This involves a pre- or post-column derivatization step to render the acyl-CoAs fluorescent, thereby increasing sensitivity compared to UV detection. However, this adds complexity to the workflow.
Data Analysis, Validation, and Performance Characteristics
1. Calibration and Quantification:
A calibration curve is constructed by analyzing a series of known concentrations of the Decanoyl-CoA reference standard spiked with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x) is typically applied to the calibration curve.
2. Method Validation:
A robust quantitative method should be validated for several key parameters to ensure its reliability, following guidelines from regulatory bodies where applicable.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within 85-115% of the nominal concentration (80-120% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV) or relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio (S/N) of ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) of ≥ 10 |
Typical Performance of a Validated LC-MS/MS Method for Acyl-CoA Analysis:
| Parameter | Performance |
| Linear Range | 1-2500 ng/mL |
| Intra-day Precision | < 5% RSD |
| Inter-day Precision | < 10% RSD |
| Accuracy | 90-110% |
| LOD | 1-5 fmol on column |
Conclusion and Recommendations
The accurate quantification of Decanoyl-CoA is essential for advancing our understanding of metabolic processes and their role in health and disease. This guide underscores that the selection of a high-purity reference standard is the first critical step in developing a reliable quantitative assay. For the utmost accuracy and sensitivity, an LC-MS/MS method coupled with the use of a stable isotope-labeled internal standard is the recommended approach. When a labeled standard is unavailable, an odd-chain acyl-CoA provides a viable alternative. By adhering to a validated experimental protocol and ensuring rigorous data analysis, researchers, scientists, and drug development professionals can generate high-quality, reproducible data, thereby advancing their research with confidence.
References
- Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantit
Cross-Validation of Decanoyl-CoA Concentration via Ellman’s Reagent
Executive Summary
Accurate quantification of Decanoyl-CoA (C10:0-CoA) is critical for metabolic flux analysis, acyl-transferase assays, and mitochondrial beta-oxidation studies.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, it is resource-intensive.
This guide validates the use of Ellman’s Reagent (DTNB) as a rapid, stoichiometric alternative for quantifying Decanoyl-CoA. Unlike free thiols, Decanoyl-CoA contains a thioester bond that does not react directly with DTNB.[1] Therefore, this guide details a Hydrolysis-Subtraction Method : measuring free CoASH impurities (direct) and subtracting them from total CoASH released after alkaline hydrolysis.[1] This approach provides a functional concentration that correlates highly (
The Challenge: Thioester Stability & Detection
Decanoyl-CoA consists of a medium-chain fatty acid linked to Coenzyme A via a high-energy thioester bond.[1] This structure presents two analytical challenges:
-
Lack of Free Thiol: The sulfur atom is occupied in the thioester bond (
).[1] Standard thiol assays (DTNB) will theoretically yield a zero signal for pure Decanoyl-CoA.[1] -
UV Non-Specificity: Direct UV measurement at 260 nm (Adenine moiety) cannot distinguish between intact Decanoyl-CoA, hydrolyzed free CoASH, or degraded adenosine species.
Therefore, a self-validating system must differentiate between the intact thioester (active reagent) and hydrolyzed impurities (background).[1]
Method 1: The Hydrolysis-Subtraction Assay (Ellman’s Reagent)
This protocol utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the sulfhydryl groups released after chemically breaking the thioester bond.[1]
Mechanism & Logic[2]
-
Step A (Background): Measure Free CoASH in the sample. DTNB reacts only with free thiols.[1]
-
Step B (Total): Subject the sample to alkaline hydrolysis (NaOH), breaking the thioester bond and releasing stoichiometric amounts of CoASH. Neutralize, then react with DTNB.
-
Calculation:
.[1]
Experimental Protocol
Reagents:
-
DTNB Solution: 4 mg/mL DTNB in 0.1 M Sodium Phosphate, pH 8.0 (Prepare fresh).
-
Hydrolysis Reagent: 0.1 M NaOH.
-
Neutralization Reagent: 0.1 M HCl.[1]
-
Reaction Buffer: 100 mM Tris-HCl or Phosphate Buffer, pH 8.0.
Workflow:
| Step | Action | Purpose |
| 1. Preparation | Dilute Decanoyl-CoA stock to ~50 µM in water.[1] Split into two aliquots: Tube A (Free) and Tube B (Total).[1] | Create parallel workstreams. |
| 2. Hydrolysis (Tube B) | Add 10 µL 0.1 M NaOH to 100 µL of Tube B. Incubate at RT for 10 mins. | Cleave thioester bond: |
| 3.[1] Neutralization (Tube B) | Add 10 µL 0.1 M HCl to Tube B. | Restore pH to neutral; DTNB is pH sensitive. |
| 4. Control (Tube A) | Add 20 µL water to Tube A. | Volume correction to match Tube B. |
| 5. Reaction | Add 900 µL Reaction Buffer + 50 µL DTNB Solution to both tubes. Incubate 15 mins. | Color development (Yellow TNB anion). |
| 6. Measurement | Read Absorbance at 412 nm . | Quantify TNB anion ( |
Calculation
Use the Beer-Lambert Law (
Method 2: High-Performance Liquid Chromatography (HPLC)[1]
HPLC is the cross-validation standard. It physically separates the Decanoyl-CoA peak from the CoASH peak, allowing direct quantification without subtraction.[1]
Protocol Parameters
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 50 mM Ammonium Phosphate (pH 5.[1]5) in water.[1][2][3][4]
-
Gradient: 10% B to 60% B over 20 minutes.
-
Retention: Free CoASH elutes early (hydrophilic); Decanoyl-CoA elutes later (hydrophobic tail).[1]
Quantification
Integrate the peak area at the specific retention time for Decanoyl-CoA.[1] Calculate concentration using a standard curve or the molar extinction coefficient of the adenine moiety at 260 nm (
Comparative Analysis & Visual Logic
Method Comparison Table
| Feature | Ellman's Reagent (Hydrolysis) | HPLC-UV (260 nm) | Direct UV (260 nm) |
| Specificity | High (Specific to thioester bond release) | Very High (Separates all species) | Low (Detects all adenine species) |
| Throughput | High (96-well plate compatible) | Low (Serial injection) | High |
| Cost | Low (<$1 per sample) | High (Solvents, Columns) | Low |
| Limit of Detection | ~1-5 µM | ~0.1 µM | ~1 µM |
| Primary Risk | Incomplete hydrolysis or pH mismatch | Column fouling / Carryover | Overestimation due to impurities |
| Best Use Case | Routine stock validation; Functional assay | Purity certification; Metabolomics | Quick "ballpark" check |
Logic Flow Diagram
The following diagram illustrates the decision logic and chemical workflow for the Hydrolysis-Subtraction method.
Caption: Workflow for the Hydrolysis-Subtraction Assay. Parallel processing ensures accurate subtraction of background impurities.
Critical Technical Considerations
The "Zero Signal" Check
A pure Decanoyl-CoA stock should yield near-zero absorbance at 412 nm with DTNB before hydrolysis.[1] If significant yellow color develops immediately, the stock has degraded (hydrolyzed) or was synthesized with excess CoASH.
-
Acceptance Criteria: Free CoASH < 5% of Total CoASH.
pH Sensitivity
DTNB requires pH 7.0–8.0 for the thiolate anion formation. However, the hydrolysis step requires pH > 10.
-
Failure Mode: Adding DTNB directly to the highly alkaline hydrolysis mix can degrade the DTNB or alter the extinction coefficient.
-
Correction: Always include the neutralization step (HCl) or dilute into a strong buffer (Tris pH 8.0) to bring the final pH back to ~8.0 before adding DTNB.
Extinction Coefficient Verification
While
References
-
Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] Link
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983).[1] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.[1] Link[1]
-
Bock, R. M., Ling, N. S., Morell, S. A., & Lipton, S. H. (1956).[1] Ultraviolet absorption spectra of adenosine-5'-triphosphate and related compounds. Archives of Biochemistry and Biophysics, 62(1), 253-264.[1] Link[1]
Sources
- 1. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]
Mass spectral fragmentation patterns of Decanoyl-CoA triammonium
The following guide provides an in-depth technical comparison of the mass spectral fragmentation patterns of Decanoyl-Coenzyme A (Decanoyl-CoA), focusing on its differentiation from short- and long-chain analogs and the comparative utility of positive versus negative ionization modes.
Product Focus: Decanoyl-CoA Triammonium (C10:0 CoA) Application: Metabolomics, Lipidomics, and Drug Discovery Content Type: Technical Comparison & Experimental Protocol[1][2]
Executive Summary
Decanoyl-CoA (C10:0) is a pivotal medium-chain acyl-CoA intermediate in mitochondrial beta-oxidation.[1][2][3] In mass spectrometry (MS), the "triammonium" counterions dissociate, leaving the Decanoyl-CoA molecular ion.
This guide compares the Positive Electrospray Ionization (ESI+) and Negative Electrospray Ionization (ESI-) modes for Decanoyl-CoA analysis.[1][2][3]
-
The Verdict: ESI+ is the superior mode for quantitation and acyl-chain identification due to a specific neutral loss (507 Da) that preserves the acyl chain.
-
The Alternative: ESI- is effective for class confirmation (detecting the CoA backbone) but lacks the acyl-specific specificity required for distinguishing isobaric interferences in complex matrices.[1]
Structural Characterization & Fragmentation Mechanisms[2][3][5][6][7]
Understanding the fragmentation logic is critical for designing Multiple Reaction Monitoring (MRM) transitions.[2]
The Molecule
Fragmentation Pathway (ESI+)
In positive mode, the most energetically favorable fragmentation involves the cleavage of the pyrophosphate bridge.
-
Precursor: [M+H]
(m/z 922.3)[1][2] -
Neutral Loss: The molecule loses the Adenosine-3'-phosphate-5'-diphosphate moiety (Neutral mass = 507 Da).[1][2][3]
-
Product Ion: The charge remains on the pantetheine-acyl group.[1][3]
Fragmentation Pathway (ESI-)
In negative mode, fragmentation is driven by the phosphate groups.[1][2]
-
Precursor: [M-H]
(m/z 920.2)[1][2] -
Common Fragments:
-
m/z 408: Adenosine 3',5'-diphosphate anion (CoA backbone).[1][3]
-
m/z 79: PO
(Phosphate group).[1][2][3] -
Significance: These ions are conserved across all Acyl-CoAs.[1][2][3] They confirm the presence of a CoA thioester but do not immediately identify the C10 chain length without examining the neutral loss of the acyl group (which is less consistent).
-
Visualization of Fragmentation Logic
Figure 1: Mechanistic difference between ESI+ (Acyl-specific) and ESI- (Backbone-specific) fragmentation.
Comparative Analysis: Decanoyl-CoA vs. Alternatives
This section objectively compares Decanoyl-CoA against its metabolic analogs to demonstrate how to distinguish them experimentally.
Chain Length Dependency (Selectivity)
The table below illustrates why the Neutral Loss of 507 Da (ESI+) is the industry standard for distinguishing Decanoyl-CoA from other chain lengths.
| Compound | Chain Length | Precursor [M+H]+ | Neutral Loss | Product Ion (Quantifier) | Specificity |
| Acetyl-CoA | C2:0 | 810.2 | -507 Da | 303.2 | High |
| Decanoyl-CoA | C10:0 | 922.3 | -507 Da | 415.3 | High |
| Palmitoyl-CoA | C16:0 | 1006.4 | -507 Da | 499.4 | High |
Insight: The "507 loss" is constant. The Product Ion shifts exactly by the mass difference of the fatty acid chain (e.g., C10 vs C2 difference is C
Ionization Mode Efficiency (Sensitivity)
Comparison of signal-to-noise (S/N) and Limit of Quantitation (LOQ) based on field data.
| Feature | ESI Positive Mode | ESI Negative Mode |
| Primary Transition | 922.3 | 920.2 |
| Sensitivity | High (~3x higher S/N) | Moderate |
| Background Noise | Low (Specific transition) | Higher (Common phosphate background) |
| Chromatography | Requires acidic mobile phase | Compatible with basic pH (rarely used) |
| Recommendation | Preferred for Quantitation | Secondary for Validation |
Validated Experimental Protocol
This protocol is designed to minimize hydrolysis (a common instability issue with Decanoyl-CoA) and maximize ionization efficiency.[1][2][3]
Sample Preparation (The "Cold" Rule)
Acyl-CoAs are liable to hydrolyze into Free CoA and Fatty Acid.[1][2][3]
-
Extraction: Use cold (-20°C) 80:20 Methanol:Water containing 2.5% Formic Acid.[1][2][3]
-
Why Formic Acid? It stabilizes the thioester bond and protonates the molecule for ESI+.
-
-
Add Internal Standard:
C -Acetyl-CoA or a non-endogenous analog (e.g., Heptanoyl-CoA). -
Centrifugation: 15,000 x g for 10 min at 4°C.
-
Supernatant: Inject directly. Do not dry down with heat; evaporation can degrade the thioester.[3]
LC-MS/MS Parameters
-
Column: C18 Reversed-Phase (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18), 2.1 x 100 mm, 1.8 µm.[1][2][3]
-
Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).[1][2][3]
-
Gradient:
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for Decanoyl-CoA analysis.[1][2][3]
Troubleshooting & Validation
To ensure "Trustworthiness" in your data, monitor these potential failure points:
-
Peak Broadening: Decanoyl-CoA is amphipathic.[1][2][3] If peaks tail, increase the Ammonium Formate concentration (up to 20mM) to reduce secondary interactions with the column silica.
-
In-Source Fragmentation: If you see high levels of m/z 415 in the MS1 scan (precursor scan), your declustering potential (DP) or cone voltage is too high.[1][2] Lower it to preserve the parent ion [M+H]+.[2]
-
Carryover: The C10 fatty acid chain makes this compound "sticky."[1][3] Implement a needle wash with 50:50 Isopropanol:Acetonitrile between injections.[1][2]
References
-
Basu, S. S., & Blair, I. A. (2011). SILEC: A protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.[1][2] Nature Protocols, 7(1), 1–12.[1][2] Link
-
Magnes, C., et al. (2005). Analysis of acyl-Coenzyme A thioesters in biological samples by LC-MS/MS.[1][2][3] Analytical Chemistry, 77(9), 2889–2894.[1][2] Link[1][2]
-
Li, L., et al. (2003). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry.[1][2][3] Journal of Lipid Research, 44, 2174–2186.[1][2] Link
-
PubChem Compound Summary. Decanoyl-CoA. National Center for Biotechnology Information.[1][2][3] Accessed 2025.[1][2][3][5] Link[1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
